

N-Butyl-p-toluenesulfonamide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N-Butyl-p-toluenesulfonamide*

Cat. No.: B159962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-p-toluenesulfonamide (NBTS) is an organic compound with the chemical formula $C_{11}H_{17}NO_2S$. It belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. NBTS is primarily recognized for its role as a plasticizer in various polymers, enhancing their flexibility and durability. Beyond its industrial applications, derivatives of p-toluenesulfonamide have garnered interest in the pharmaceutical and agrochemical sectors due to their diverse biological activities. While not a therapeutic agent itself, **N-Butyl-p-toluenesulfonamide** serves as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates.^[1] This technical guide provides a detailed overview of the synthesis, properties, and potential biological implications of **N-Butyl-p-toluenesulfonamide**, with a focus on experimental protocols and data.

Physicochemical Properties

N-Butyl-p-toluenesulfonamide is a white to light yellow crystalline solid at room temperature.^[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
IUPAC Name	N-butyl-4-methylbenzenesulfonamide	[3]
CAS Number	1907-65-9	[3]
Molecular Formula	C ₁₁ H ₁₇ NO ₂ S	[3][4]
Molecular Weight	227.33 g/mol	[3]
Melting Point	40-44 °C	[2]
Boiling Point	234 °C at 20 mmHg	[2]
Solubility	Soluble in methanol	[2]

Synthesis of N-Butyl-p-toluenesulfonamide

The synthesis of **N-Butyl-p-toluenesulfonamide** typically involves the reaction of p-toluenesulfonyl chloride with n-butylamine. Several methods have been described in the literature, often varying in the choice of solvent, base, and reaction conditions. Below are detailed protocols for two common synthetic routes.

Experimental Protocol 1: Reaction with Sodium Hydroxide

This method utilizes an aqueous solution of sodium hydroxide as the base to neutralize the hydrochloric acid formed during the reaction.

Materials:

- n-butyl alcohol (2 moles)
- p-toluenesulfonyl chloride (2.2 moles)
- 5 N Sodium hydroxide solution
- Petroleum ether (or benzene)

- Anhydrous potassium carbonate

Procedure:

- In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine 148 g (2 moles) of n-butyl alcohol and 210 g (1.1 moles) of pure p-toluenesulfonyl chloride.
- Slowly add 320 cc (1.6 moles) of 5 N sodium hydroxide from the separatory funnel, ensuring the reaction temperature does not exceed 15°C. This addition typically takes 3-4 hours.
- Add another 210 g (1.1 moles) of p-toluenesulfonyl chloride to the reaction mixture.
- Slowly introduce another 320 cc of 5 N sodium hydroxide solution, again maintaining the temperature below 15°C.
- Continue stirring for an additional 4 hours.
- Separate the oily layer from the aqueous layer.
- Dissolve the oil in a sufficient amount of petroleum ether or benzene to allow it to float on water.
- Wash the organic solution thoroughly with 50 cc of 10% sodium hydroxide.
- Dry the solution over 20 g of anhydrous potassium carbonate overnight.
- Filter the solution and distill off the solvent.
- The resulting oily ester is then distilled under reduced pressure. The pure N-Butyl-p-toluenesulfonate distills at 170–171°C/10 mm.[\[5\]](#)

Experimental Protocol 2: Catalytic Method with Molecular Sieves

This method employs a catalyst and molecular sieves to drive the reaction between anhydrous p-toluenesulfonic acid and n-butylamine.

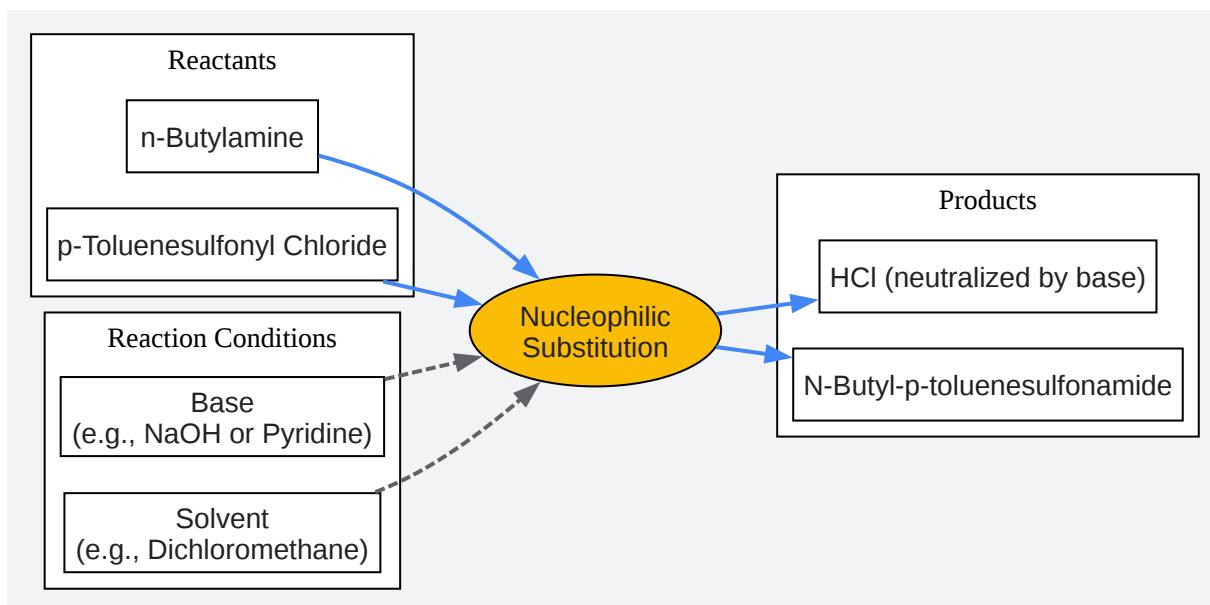
Materials:

- Anhydrous p-toluenesulfonic acid (20 mmol)
- Dichloromethane
- Catalyst (e.g., phosphotungstic acid-based ionic liquid or 2-bromophenylboronic acid)
- Molecular sieves (Type 5A)
- n-butylamine (30 mmol)
- 0.5 mol/L Hydrochloric acid solution
- 0.5 mol/L Sodium hydroxide solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- 50% Ethanol aqueous solution

Procedure:

- Dissolve 3.444 g (20 mmol) of anhydrous p-toluenesulfonic acid and the catalyst in dichloromethane.
- Add 5 g of molecular sieves (Type 5A).
- Stir the mixture for 2 hours at a controlled temperature (e.g., 20°C).
- Add 2.193 g (30 mmol) of n-butylamine to the reaction mixture.
- Maintain the reaction at the controlled temperature for 24 hours.
- Filter the mixture to remove the molecular sieves.
- Wash the filtrate sequentially with 10 mL of 0.5 mol/L hydrochloric acid solution, 10 mL of 0.5 mol/L sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.

- Dry the organic phase with anhydrous sodium sulfate.
- Filter to remove the desiccant and recover the dichloromethane by distillation to obtain the crude product.
- Wash the crude product with a 50% ethanol aqueous solution and dry to yield **N-Butyl-p-toluenesulfonamide**.^[6]



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General Synthesis Workflow for **N-Butyl-p-toluenesulfonamide**.

Biological Activity and Potential Signaling Pathways

While **N-Butyl-p-toluenesulfonamide** is not primarily used as a bioactive agent, related compounds and its classification as a plasticizer suggest potential interactions with biological systems.

Antimicrobial Activity of p-Toluenesulfonamide Derivatives

A study on new benzenesulfonamide derivatives, which share the core p-toluenesulfonamide structure, has demonstrated antimicrobial properties. Although **N-Butyl-p-toluenesulfonamide** was not directly tested, the findings suggest that modifications of the sulfonamide group can lead to compounds with significant activity against various bacteria and fungi. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against selected microorganisms.

Compound	Microorganism	MIC (mg/mL)
4d	E. coli	6.72
4h	S. aureus	6.63
4a	P. aeruginosa	6.67
4a	S. typhi	6.45
4f	B. subtilis	6.63
4e, 4h	C. albicans	6.63
4e	A. niger	6.28

Data from a study on benzenesulphonamide derivatives.^[7]

The proposed mechanism for the antimicrobial action of sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This interference disrupts bacterial growth and replication.

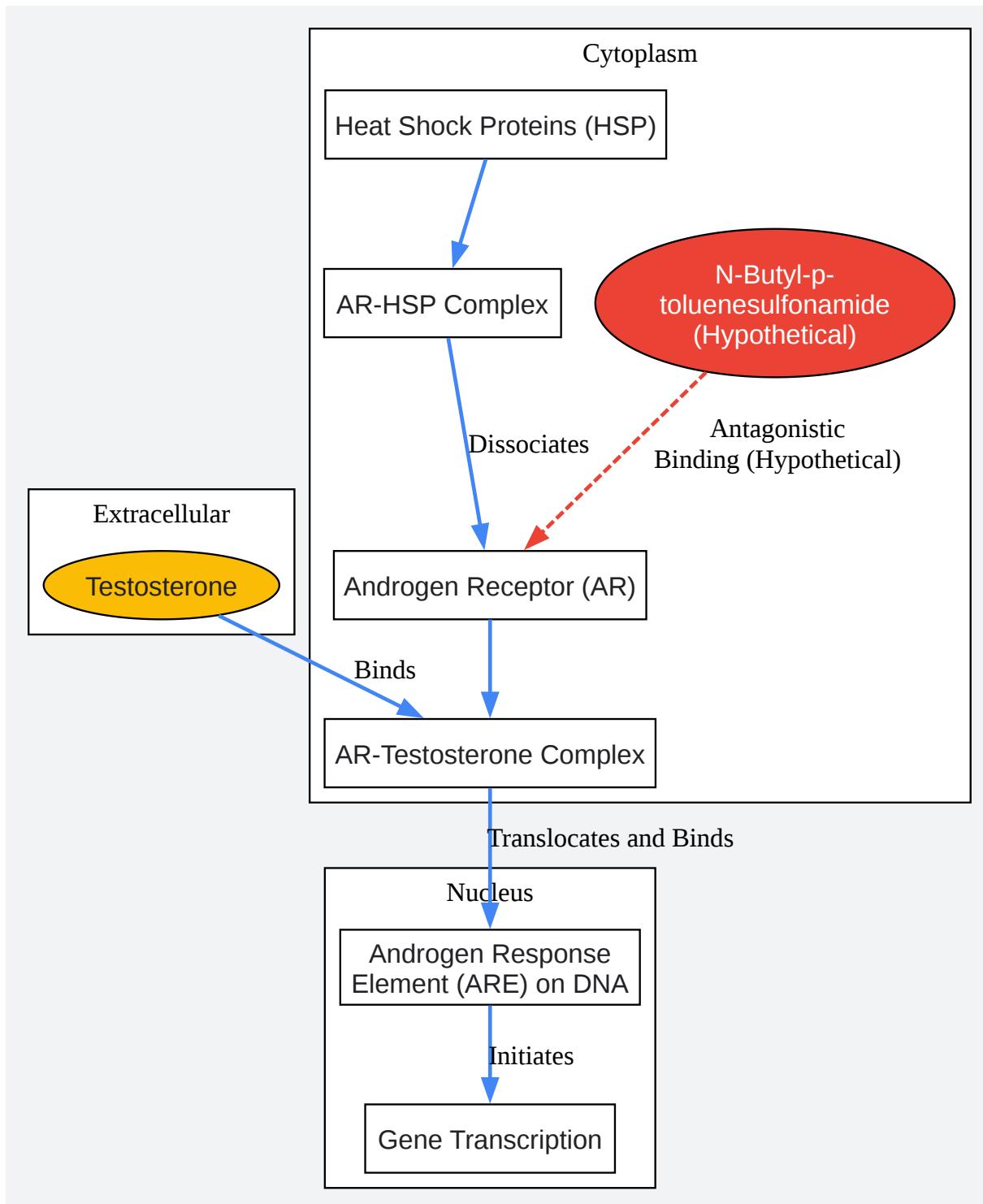
Potential Endocrine-Disrupting Effects

As a plasticizer, **N-Butyl-p-toluenesulfonamide** has the potential to leach from consumer products, leading to human exposure. Plasticizers are a class of chemicals that have been investigated for their endocrine-disrupting capabilities.^{[5][6]} These effects are often mediated through interactions with nuclear hormone receptors, such as the androgen and estrogen receptors.

A closely related compound, N-butylbenzenesulfonamide (NBBS), has been shown to exhibit antiandrogenic activity and can inhibit the growth of prostate cancer cells.^[8] This suggests that **N-Butyl-p-toluenesulfonamide** may also interact with the androgen receptor signaling pathway. Endocrine disruptors can interfere with this pathway at multiple levels, including:

- Direct binding to the androgen receptor (AR): The compound may act as an antagonist, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).
- Inhibition of steroidogenesis: The synthesis of androgens from cholesterol could be disrupted.
- Alteration of co-regulator recruitment: The interaction of the AR with co-activators or co-repressors, which are necessary for gene transcription, may be affected.

The diagram below illustrates a hypothetical mechanism by which an endocrine-disrupting plasticizer like **N-Butyl-p-toluenesulfonamide** might interfere with the androgen receptor signaling pathway, potentially leading to antiandrogenic effects.

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Hypothetical Interference of **N-Butyl-p-toluenesulfonamide** with Androgen Receptor Signaling.

Applications in Drug Development

The primary role of **N-Butyl-p-toluenesulfonamide** in drug development is as a chemical intermediate.^[1] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The butyl group can be introduced to modify the lipophilicity and other pharmacokinetic properties of a molecule. While specific examples of marketed drugs synthesized directly from **N-Butyl-p-toluenesulfonamide** are not readily available in the public domain, its utility lies in its ability to be a building block for novel chemical entities undergoing preclinical and clinical investigation.

Conclusion

N-Butyl-p-toluenesulfonamide is a versatile chemical with established applications as a plasticizer and potential as an intermediate in the synthesis of bioactive compounds. While its own biological activity is not extensively studied, its structural similarity to known antimicrobial and antiandrogenic compounds suggests avenues for future research. The detailed synthetic protocols provided in this guide offer a foundation for researchers to produce and further investigate this compound. Understanding its potential to interact with signaling pathways, such as the androgen receptor pathway, is crucial for assessing its safety as a plasticizer and for exploring its potential in the development of new therapeutic agents. Further studies are warranted to elucidate the specific biological effects and mechanisms of action of **N-Butyl-p-toluenesulfonamide**.

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